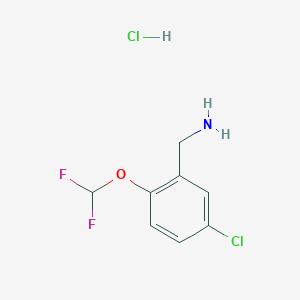

5-Chloro-2-(difluoromethoxy)benzyl amine HCl

Beschreibung

Structural Representation

Simplified structural formula :

Cl

│

C₆H₃(OCF₂)-CH₂NH₃⁺Cl⁻

Key structural features :

- Planar benzene ring with substituents at positions 1 (CH₂NH₃⁺Cl⁻), 2 (OCF₂), and 5 (Cl).

- Ionic interaction between the protonated amine and chloride counterion.

Eigenschaften

IUPAC Name |

[5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIMRDRSAFSBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Preparation Method from 3-Chloro-5-hydroxybenzonitrile

A representative and well-documented synthetic route starts from 3-chloro-5-hydroxybenzonitrile , which undergoes difluoromethylation and subsequent reduction to yield the target benzyl amine. This method is outlined in patent CN110885291B and is notable for its reasonable design, short synthetic route, operational simplicity, and ease of control.

Synthetic Steps

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Difluoromethylation of 3-chloro-5-hydroxybenzonitrile | React 3-chloro-5-hydroxybenzonitrile with sodium difluorochloroacetate and cesium carbonate in N,N-dimethylformamide (DMF) with water under nitrogen at 80–150 °C for 1–10 hours | Formation of 3-chloro-5-(difluoromethoxy)benzonitrile |

| 2 | Reduction of nitrile to benzyl amine | React 3-chloro-5-(difluoromethoxy)benzonitrile with borane dimethylsulfide complex in anhydrous tetrahydrofuran (THF) under nitrogen at 30–65 °C for 2–30 hours | Formation of 3-chloro-5-(difluoromethoxy)benzyl amine |

Detailed Reaction Conditions and Ratios

| Parameter | Value / Range | Notes |

|---|---|---|

| Molar ratio (hydroxybenzonitrile : sodium difluorochloroacetate : cesium carbonate) | 1 : 1.5–2.5 : 1–2 | For step 1 |

| Organic solvent for step 1 | DMF, DMSO, or DMAc | Polar aprotic solvents preferred |

| Reaction temperature (step 1) | 80–150 °C | Heating under nitrogen atmosphere |

| Reaction time (step 1) | 1–10 hours | Monitored by TLC |

| Molar ratio (benzonitrile : borane dimethylsulfide) | 1 : 3 | For step 2 |

| Organic solvent for step 2 | Anhydrous THF | Ensures moisture-free reduction |

| Reaction temperature (step 2) | 30–65 °C | Controlled to avoid side reactions |

| Reaction time (step 2) | 2–30 hours | Complete reduction ensured |

Workup and Purification

- After step 1, the reaction mixture is cooled, and the product is isolated by extraction and purification.

- Following step 2, the benzyl amine is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Related Synthetic Insights and Analogous Methods

While direct literature on 5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride is limited, closely related compounds and intermediates provide valuable synthetic insights:

Difluoromethoxylation Reactions: Sodium difluorochloroacetate is a commonly used difluoromethylating agent, often employed with cesium carbonate as a base and polar aprotic solvents (DMF, DMSO) under nitrogen protection to introduce the difluoromethoxy group onto aromatic hydroxyls or heterocycles.

Reduction of Aromatic Nitriles: Borane dimethylsulfide complex is effective for reducing nitriles to primary amines under mild conditions in anhydrous THF, offering good selectivity and yields.

Hydrochloride Salt Formation: Conversion of free benzyl amines to their hydrochloride salts is typically achieved by treatment with HCl in solvents like ethanol or ethereal solutions, facilitating isolation and improving stability.

Comparative Table of Preparation Parameters

| Parameter | Method from CN110885291B (Primary Source) | Analogous Difluoromethoxylation (e.g., Pyrazine Derivatives) |

|---|---|---|

| Starting Material | 3-chloro-5-hydroxybenzonitrile | 5-chloropyrazine-2-ol |

| Difluoromethylating Agent | Sodium difluorochloroacetate | Sodium difluorochloroacetate |

| Base | Cesium carbonate (or K2CO3, Na2CO3) | Cesium carbonate |

| Solvent | DMF, DMSO, DMAc | Acetonitrile/water (10:1 v/v) |

| Reaction Temperature | 80–150 °C | 70–75 °C |

| Reaction Time | 1–10 hours | 15–20 hours |

| Reduction Reagent | Borane dimethylsulfide complex | Not applicable (no reduction step in pyrazine case) |

| Reduction Solvent | Anhydrous THF | N/A |

| Reduction Temperature | 30–65 °C | N/A |

| Yield and Purity | High yield, easy control | High yield, high purity |

Research Findings and Advantages of the Method

The described synthetic route is the first reported method specifically for 3-chloro-5-(difluoromethoxy)benzylamine, providing a novel and efficient pathway.

The process benefits from a short synthetic route, straightforward operations, and conditions that are easy to control, making it suitable for scale-up and industrial applications.

Use of nitrogen atmosphere throughout the process minimizes side reactions and degradation.

The choice of borane dimethylsulfide for nitrile reduction offers selective and high-yield conversion to the benzyl amine without over-reduction or side reactions.

The method avoids harsh conditions or expensive reagents, balancing cost and efficiency.

Summary Table: Stepwise Preparation of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl

| Step | Reaction | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Difluoromethylation | 3-chloro-5-hydroxybenzonitrile, sodium difluorochloroacetate, cesium carbonate | DMF, 80–150 °C, 1–10 h, N2 atmosphere | 3-chloro-5-(difluoromethoxy)benzonitrile | Efficient O-difluoromethylation |

| 2 | Reduction | Borane dimethylsulfide complex | Anhydrous THF, 30–65 °C, 2–30 h, N2 atmosphere | 3-chloro-5-(difluoromethoxy)benzyl amine | Selective nitrile reduction |

| 3 | Salt Formation | HCl (aqueous or ethanolic) | Ambient temperature | 5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride | Improves stability and isolation |

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H8ClF2NO·HCl

- Structural Features : The compound consists of a benzyl amine structure with a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position. These modifications enhance its reactivity and biological interactions.

Organic Synthesis

5-Chloro-2-(difluoromethoxy)benzyl amine HCl serves as an intermediate in synthesizing more complex organic compounds. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it useful in creating diverse chemical entities.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Imines, nitriles |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |

| Substitution | Sodium methoxide, potassium thiolate | Substituted benzyl amines |

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Its halogenated structure is known to enhance biological efficacy against various microbial strains.

- Antimicrobial Studies : Evaluations have shown effectiveness against Gram-positive bacteria and mycobacteria.

- Anticancer Potential : Investigations into its cytotoxic properties suggest it may inhibit tumor growth and cellular proliferation.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated significant activity against both Gram-positive bacteria and mycobacterial species, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism involves interaction with specific molecular targets, potentially modulating pathways involved in cell growth and apoptosis.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The difluoromethoxy group and chlorine atom contribute to its binding affinity and specificity, influencing the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl can be contextualized by comparing it to analogues with variations in substituents, functional groups, or heterocyclic systems. Below is a systematic analysis:

Substituent Position and Halogen Effects

- 5-Amino-2-chlorobenzotrifluoride (CAS: 320-51-4): This compound replaces the difluoromethoxy group with a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group increases lipophilicity (logP ~2.8) compared to the difluoromethoxy group (logP ~1.5), enhancing membrane permeability but reducing water solubility. The melting point (34–36°C) is significantly lower than the hydrochloride salt form of the target compound, which typically exists as a crystalline solid at room temperature .

5-Chloro-2-(trifluoromethyl)benzyl alcohol (CAS: 25026-34-0) :

Substitution of the amine group with a hydroxyl (-OH) and trifluoromethyl group alters reactivity. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents, while the absence of the amine limits its utility in forming amide or imine derivatives .

Functional Group Variations

- 5-Amino-2-(difluoromethoxy)benzoic acid (CAS: 1096835-84-5): Replacing the benzyl amine with a carboxylic acid (-COOH) group shifts the compound’s applications toward chelation or coordination chemistry (e.g., zinc complexes in ). The carboxylic acid group also introduces pH-dependent solubility, with increased ionization in basic conditions .

5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)benzyl)benzamide (Compound 11 in ) :

This benzamide derivative, synthesized via acyl chloride coupling, demonstrates how replacing the amine with an amide (-CONH-) group affects bioactivity. Amides are more resistant to metabolic degradation but less nucleophilic, limiting their use in further functionalization .

Heterocyclic Analogues

This compound vs. Benzodiazepines/Benzimidazoles :

Compounds like 5-chloro-2-(1-isobutenyl)benzimidazole () and zinc-azomethine complexes () highlight the impact of heterocyclic systems. Benzimidazoles exhibit enhanced planar rigidity, favoring intercalation in biological targets (e.g., DNA), while the absence of a heterocycle in the target compound simplifies synthetic routes but reduces target specificity .5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS: 1493299-70-9) :

Incorporation of a thiazole ring introduces sulfur-based hydrogen bonding and π-stacking capabilities, which can enhance binding to enzymes like kinases. However, the thiazole ring increases molecular weight (C₁₀H₈ClFN₂S: 242.7 g/mol) and synthetic complexity compared to the benzyl amine scaffold .

Data Table: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/State | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₈H₈ClF₂NO·HCl | 248.06 (free base) | Cl, OCHF₂, NH₂·HCl | Crystalline solid | High solubility in polar solvents |

| 5-Amino-2-chlorobenzotrifluoride | C₇H₅ClF₃N | 195.56 | Cl, CF₃, NH₂ | 34–36°C | High lipophilicity (logP ~2.8) |

| 5-Amino-2-(difluoromethoxy)benzoic acid | C₈H₆F₂NO₃ | 217.14 | Cl, OCHF₂, COOH | Powder (RT stable) | pH-dependent solubility |

| 5-Chloro-2-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | 214.58 | Cl, CF₃, OH | Liquid at RT | Hydrogen-bonding capability |

| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | C₁₀H₈ClFN₂S | 242.70 | Cl, F, thiazole ring | Not reported | Enhanced enzyme-binding potential |

Biologische Aktivität

5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride (CAS No. 1515924-94-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key results.

Chemical Structure and Properties

The compound features a benzyl amine structure with a chloro substituent and a difluoromethoxy group. The presence of halogens in the structure is known to enhance biological activity, particularly against microbial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to benzyl amines, including 5-Chloro-2-(difluoromethoxy)benzyl amine HCl. The compound was tested against several bacterial strains, including Gram-positive bacteria and mycobacteria.

Key Findings:

- Activity Against Bacteria : The compound exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, it showed effectiveness comparable to clinically used antibiotics such as ampicillin and rifampicin .

- Mycobacterial Activity : It demonstrated activity against slow-growing mycobacteria, which are often resistant to conventional treatments. Specific tests showed that certain derivatives had submicromolar activity against Mycobacterium tuberculosis and Mycobacterium smegmatis .

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of this compound. The findings indicated that while the compound was effective against bacterial strains, it also exhibited cytotoxic effects on mammalian cell lines.

Results Summary:

- Cytotoxic Effects : The compound showed varying degrees of cytotoxicity depending on the concentration and type of cell line tested. Notably, it had lower cytotoxicity against primary porcine monocyte-derived macrophages compared to cancer cell lines .

- Structure-Activity Relationship : The introduction of halogen groups was linked to increased cytotoxic effects, highlighting the importance of molecular structure in determining biological activity .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments were conducted where this compound was tested alongside other derivatives. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.

- Table 1: Antimicrobial Activity of Selected Compounds

Compound Name Activity Against MRSA Activity Against M. tuberculosis This compound Moderate High Compound A (4-chlorobenzyl amine) Low Moderate Compound B (3-fluorobenzyl amine) High Low -

Cytotoxicity Assessment :

- A separate study evaluated the cytotoxic effects on different mammalian cell lines.

- Table 2: Cytotoxicity Profile

Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF7 (breast cancer) 20 Primary Porcine Macrophages >100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.